molecular formula C21H26N2O3 B279520 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide

4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide

Cat. No. B279520
M. Wt: 354.4 g/mol
InChI Key: LVEWZYZBDZKRLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide, also known as BMB, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays an important role in the regulation of insulin signaling and glucose homeostasis.

Mechanism of Action

4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide acts as a competitive inhibitor of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and other key signaling molecules, leading to the inhibition of insulin signaling and glucose uptake. By inhibiting PTP1B, 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide enhances insulin signaling and glucose uptake, resulting in improved glucose homeostasis and insulin sensitivity.
Biochemical and physiological effects:
4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has been shown to have several biochemical and physiological effects, including the inhibition of PTP1B activity, the enhancement of insulin signaling and glucose uptake, the reduction of body weight and adiposity, and the improvement of glucose tolerance and insulin sensitivity. 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has also been found to have anti-inflammatory and anti-cancer properties, as well as neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide in lab experiments is its selectivity and potency as a PTP1B inhibitor. 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has been shown to be more selective and potent than other PTP1B inhibitors, such as vanadium compounds and salicylates. However, one of the limitations of using 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide is its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the use of 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide in scientific research. One direction is the development of more potent and selective PTP1B inhibitors based on the structure of 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide. Another direction is the investigation of the role of PTP1B in other physiological processes, such as cardiovascular disease and aging. Finally, the use of 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide in combination with other drugs or therapies for the treatment of diabetes and obesity should be explored.
Conclusion:
In conclusion, 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide is a potent and selective inhibitor of PTP1B that has been widely used in scientific research. Its mechanism of action involves the enhancement of insulin signaling and glucose uptake, leading to improved glucose homeostasis and insulin sensitivity. 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

The synthesis of 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The starting materials are 2-morpholin-4-ylphenol and 4-sec-butoxybenzoic acid, which are commercially available. The key intermediate is 2-(4-sec-butoxyphenyl)-N-(2-morpholin-4-yl)acetamide, which is synthesized by reacting the two starting materials with acetic anhydride and triethylamine. The final coupling reaction is carried out by treating the intermediate with benzoyl chloride and triethylamine in dichloromethane. The product is then purified by column chromatography to obtain pure 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide.

Scientific Research Applications

4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has been used in various scientific research studies, particularly in the field of diabetes and obesity. It has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes and obesity. 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has also been found to reduce body weight and adiposity in obese mice. In addition, 4-sec-butoxy-N-(2-morpholin-4-ylphenyl)benzamide has been used to study the role of PTP1B in other physiological processes, such as cancer, inflammation, and neurodegeneration.

properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

4-butan-2-yloxy-N-(2-morpholin-4-ylphenyl)benzamide

InChI

InChI=1S/C21H26N2O3/c1-3-16(2)26-18-10-8-17(9-11-18)21(24)22-19-6-4-5-7-20(19)23-12-14-25-15-13-23/h4-11,16H,3,12-15H2,1-2H3,(H,22,24)

InChI Key

LVEWZYZBDZKRLT-UHFFFAOYSA-N

SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Canonical SMILES

CCC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3

Origin of Product

United States

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